p-Nitrophenoxydodecanoic acid
CAS No.:
Cat. No.: VC1925837
Molecular Formula: C18H27NO5
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27NO5 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-(4-nitrophenoxy)dodecanoic acid |
| Standard InChI | InChI=1S/C18H27NO5/c1-2-3-4-5-6-7-8-9-10-17(18(20)21)24-16-13-11-15(12-14-16)19(22)23/h11-14,17H,2-10H2,1H3,(H,20,21) |
| Standard InChI Key | PWPQMWPJVQLTJL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
p-Nitrophenoxydodecanoic acid, also known as 2-(4-nitrophenoxy)dodecanoic acid, is an organic compound with the molecular formula C₁₈H₂₇NO₅. The compound features a dodecanoic acid backbone with a p-nitrophenoxy group attached at a specific position on the carbon chain. The structural configuration contributes to its unique chemical and biological properties .
Nomenclature and Identifiers
The compound is known by several names in the chemical literature. The table below summarizes its key identifiers:
| Identifier Type | Value |
|---|---|
| PubChem CID | 21106290 |
| IUPAC Name | 2-(4-nitrophenoxy)dodecanoic acid |
| Common Synonyms | p-nitrophenoxydodecanoic acid, SCHEMBL93218 |
| Molecular Formula | C₁₈H₂₇NO₅ |
| Molecular Weight | 337.4 g/mol |
| InChIKey | PWPQMWPJVQLTJL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(C(=O)O)OC1=CC=C(C=C1)N+[O-] |
Table 1: Key identifiers for p-nitrophenoxydodecanoic acid
Structural Features
The structure of p-nitrophenoxydodecanoic acid consists of a 12-carbon fatty acid chain (dodecanoic acid) with a 4-nitrophenoxy group attached at the 2-position of the acid. This positioning is critical to understanding its chemical behavior and biological interactions. The nitro group (-NO₂) at the para position of the phenyl ring creates distinct electronic properties that influence the compound's reactivity and potential applications .
Physicochemical Properties
Understanding the physicochemical properties of p-nitrophenoxydodecanoic acid is essential for its appropriate use in research and industrial applications.
Physical State and Appearance
At standard conditions, p-nitrophenoxydodecanoic acid typically exists as a solid. Its physical appearance may vary depending on purity and crystallization conditions, but it is generally obtained as a crystalline solid .
Solubility and Chemical Properties
The compound demonstrates characteristic solubility patterns consistent with its molecular structure. The presence of both hydrophobic (alkyl chain) and hydrophilic (carboxylic acid and nitro) components gives it amphiphilic properties. It exhibits moderate solubility in organic solvents such as alcohols, ethers, and chlorinated solvents, while having limited solubility in water .
Structural Isomers and Related Compounds
Several structural isomers and closely related compounds to p-nitrophenoxydodecanoic acid exist, each with distinctive properties and applications.
12-(4-Nitrophenoxy)dodecanoic Acid
A significant isomer of the target compound is 12-(4-nitrophenoxy)dodecanoic acid (PubChem CID: 45789477, CAS: 230613-81-7). While sharing the same molecular formula (C₁₈H₂₇NO₅) and weight (337.4 g/mol), this isomer features the nitrophenoxy group at the terminal (12th) carbon position rather than at the 2-position .
The structural difference results in distinct chemical behavior, as the carboxylic acid group remains unhindered in this isomer. Its SMILES notation is C1=CC(=CC=C1N+[O-])OCCCCCCCCCCCC(=O)O, reflecting this alternative arrangement .
4-Nitrophenyl Laurate
Another related compound is 4-nitrophenyl laurate (CAS: 1956-11-2), with the molecular formula C₁₈H₂₇NO₄ and molecular weight of 321.41 g/mol. This compound differs from p-nitrophenoxydodecanoic acid in that it is an ester rather than an ether derivative of dodecanoic acid. It has a melting point of approximately 46°C and has applications as an enzyme substrate .
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| p-Nitrophenoxydodecanoic acid | N/A | C₁₈H₂₇NO₅ | 337.4 | Nitrophenoxy group at 2-position |
| 12-(4-Nitrophenoxy)dodecanoic acid | 230613-81-7 | C₁₈H₂₇NO₅ | 337.4 | Nitrophenoxy group at 12-position |
| 4-Nitrophenyl laurate | 1956-11-2 | C₁₈H₂₇NO₄ | 321.41 | Ester linkage instead of ether |
| 12-(4-Nitrophenyl)dodecanoic acid | 144146-28-1 | C₁₈H₂₇NO₄ | 321.41 | Direct phenyl-carbon bond |
Table 2: Comparison of p-nitrophenoxydodecanoic acid with related compounds
Biological Activities and Applications
Research suggests that p-nitrophenoxydodecanoic acid and its structural analogs possess various biological activities that make them valuable for both research and potential therapeutic applications.
Enzyme Substrate Applications
4-Nitrophenyl laurate, a close structural analog, has been documented as an effective enzyme substrate, particularly for lipases and esterases. The presence of the p-nitrophenyl group makes it useful in colorimetric assays, as enzymatic hydrolysis releases p-nitrophenol, which can be easily detected spectrophotometrically .
Similar applications may be possible for p-nitrophenoxydodecanoic acid, especially in studies requiring modified substrate specificity or in the development of novel enzymatic assays.
Research Applications
Enzyme Studies
The compound's structure makes it valuable for studies involving lipid metabolism enzymes. In research utilizing related compounds such as 4-nitrophenyl laurate, scientists have investigated lipid acyl hydrolase (LAH) activity. For example, one study found a 1.3-fold increase in the LAH activity of patatin (a potato protein) when using 4-nitrophenyl laurate as a substrate .
Natural Occurrence
While p-nitrophenoxydodecanoic acid itself is primarily a synthetic compound, related structures have been identified in natural sources. For instance, the presence of 4-nitrophenyl laurate in the methanolic extract of Phymatosorus scolopendria (a fern species) suggests that structurally similar compounds may occur naturally and contribute to the medicinal properties of certain plants .
Synthesis and Chemical Characterization
The synthesis of p-nitrophenoxydodecanoic acid typically involves the reaction of p-nitrophenol with an appropriately functionalized dodecanoic acid derivative. The synthesis methodology may vary depending on the specific isomer being prepared and the desired purity level .
Chemical characterization of the compound can be performed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to identify similar compounds in plant extracts, suggesting its utility for p-nitrophenoxydodecanoic acid analysis as well .
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